molecular formula C8H6F3NO2S B1303362 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid CAS No. 387350-44-9

2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}-acetic acid

Cat. No. B1303362
CAS RN: 387350-44-9
M. Wt: 237.2 g/mol
InChI Key: XPBACFWQIBVREX-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridines is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The trifluoromethyl group in these compounds contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are often related to the introduction of the trifluoromethyl group within other molecules. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Acidity and Properties of Compounds

Research on the acidity of various compounds, including acetic acid and its derivatives, plays a crucial role in understanding their behavior and applications in scientific research. For instance, studies on the acidity of zeolites and related catalysts using nuclear magnetic resonance techniques have contributed to quantitatively studying the acidity of these materials, which is pivotal for applications in catalysis and environmental remediation (Pfeifer, Freude, & Hunger, 1985).

Microbial Degradation of Chemicals

The environmental fate of polyfluoroalkyl chemicals, which are structurally similar to the trifluoromethyl groups in the compound of interest, has been studied in terms of microbial degradation. These studies are significant for assessing the biodegradability and environmental impact of such compounds (Liu & Mejia Avendaño, 2013).

Biological Activities of Phenolic Compounds

Research on p-Coumaric acid and its conjugates, which share some functional group characteristics with the compound of interest, has revealed a range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These studies provide insight into the potential health and therapeutic applications of phenolic compounds (Pei, Ou, Huang, & Ou, 2016).

Future Directions

The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years, particularly in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-3-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c9-8(10,11)5-1-2-12-3-6(5)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBACFWQIBVREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380647
Record name {[4-(Trifluoromethyl)pyridin-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

387350-44-9
Record name 2-[[4-(Trifluoromethyl)-3-pyridinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387350-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[4-(Trifluoromethyl)pyridin-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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